N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Oxazolidinone Derivatives Applications
Antibacterial Activity : Oxazolidinone derivatives, like PNU-288034, have been investigated for their antibacterial properties, particularly against Gram-positive bacteria. Their mechanism involves the inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit. Despite promising antibacterial activity, challenges such as insufficient exposure due to extensive renal secretion have been noted, highlighting the importance of understanding pharmacokinetic profiles (Lai et al., 2010).
Antifungal and Anti-inflammatory Properties : Certain oxazolidinone and thiazolidine compounds exhibit significant antifungal and anti-inflammatory activities. These findings suggest potential applications in the treatment of fungal infections and inflammatory conditions (Nikalje et al., 2015).
Thiazolidine Derivatives Applications
Antiprion Activity : Thiazolidine derivatives, specifically 2-aminothiazoles, have shown promise in treating prion diseases. These compounds inhibit prion replication in infected cell lines and demonstrate potential as therapeutic leads for neurodegenerative disorders associated with prion proteins (Gallardo-Godoy et al., 2011).
Synthesis and Drug Development : Research on thiazolidine and oxazolidinone derivatives encompasses the design and synthesis of novel compounds with potential therapeutic applications. These include efforts to create molecules with enhanced pharmacological properties, such as improved potency, selectivity, and bioavailability for various diseases, illustrating the versatility of these chemical frameworks in drug development (Mamedov et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
It is known that the compound interacts with cdk2, potentially influencing its activity and thus affecting the cell cycle .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .
Result of Action
Given its interaction with CDK2, it is plausible that the compound could influence cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYSNRMJFSVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.